[5-[(2-chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate
Description
Properties
IUPAC Name |
[5-[(2-chlorophenyl)methylsulfonyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClF3N2O4S/c1-3-13(23)26-8-11-14(16(18,19)20)21-22(2)15(11)27(24,25)9-10-6-4-5-7-12(10)17/h4-7H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXQAWGZJAMRHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC1=C(N(N=C1C(F)(F)F)C)S(=O)(=O)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClF3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [5-[(2-chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate, with the CAS number 955962-84-2, is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H16ClF3N2O4S
- Molecular Weight : 424.82 g/mol
- Structure : The compound features a pyrazole ring with a trifluoromethyl group and a sulfonyl moiety, which are critical for its biological activity.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, particularly in the context of anti-inflammatory and analgesic effects.
The primary mechanism of action for this compound appears to involve the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are crucial in the biosynthesis of prostaglandins, which mediate inflammation and pain. Inhibition of these pathways can lead to reduced inflammatory responses.
2. In Vitro Studies
In vitro studies have demonstrated that this compound has significant inhibitory effects on COX enzymes:
- COX-1 IC50 : Approximately 0.32 µM
- COX-2 IC50 : Approximately 0.33 µM
These values indicate that the compound is a potent inhibitor, with selectivity towards COX-1 over COX-2, which is beneficial for reducing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies
Several studies have investigated the efficacy of this compound in various models:
A. Pain Management
A study published in MDPI highlighted the role of small molecules like this pyrazole derivative in pain management. The research showed that compounds with similar structures could effectively reduce pain in animal models by modulating COX activity .
B. Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of pyrazole derivatives, demonstrating that compounds with sulfonyl groups exhibited enhanced anti-inflammatory activity compared to their unsubstituted counterparts. The presence of the trifluoromethyl group was also noted to contribute positively to the overall efficacy .
Data Table: Biological Activity Summary
| Activity Type | Target Enzyme | IC50 (µM) | Notes |
|---|---|---|---|
| COX-1 Inhibition | COX-1 | 0.32 | Selective inhibition over COX-2 |
| COX-2 Inhibition | COX-2 | 0.33 | Similar potency to COX-1 |
| Anti-inflammatory | Various | - | Effective in animal models |
| Pain Relief | Various | - | Significant reduction in pain observed |
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as an anti-inflammatory and analgesic agent. Studies indicate that pyrazole derivatives exhibit significant biological activities, including inhibition of cyclooxygenase enzymes (COX-1 and COX-2) which are crucial in the inflammatory process. The incorporation of the chlorobenzyl sulfonyl group may enhance selectivity and potency against specific targets.
Agrochemical Development
Research has highlighted the utility of pyrazole derivatives in agrochemicals as herbicides and fungicides. The unique structure of [5-[(2-chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate allows for the development of compounds with targeted action against specific pests while minimizing environmental impact.
Material Science
The compound's properties suggest potential applications in developing advanced materials, particularly those requiring specific thermal or chemical resistance. The trifluoromethyl group can impart desirable characteristics such as hydrophobicity and chemical stability, making it suitable for coatings and polymers.
Case Studies
Chemical Reactions Analysis
Synthetic Pathways for Pyrazole-Sulfonate Derivatives
Pyrazole cores bearing sulfonyl and ester groups are typically synthesized through sequential functionalization. Key steps include:
Pyrazole Ring Formation
-
Cyclocondensation : Hydrazines react with 1,3-diketones or α,β-unsaturated ketones to form substituted pyrazoles. For example:
-
1,3-Dipolar Cycloaddition : Diazocarbonyl compounds or nitrilimines react with alkynes/alkenes to regioselectively form pyrazoles (e.g., 89% yield for ethyl α-diazoacetate reactions) .
Sulfonylation at Position 5
-
Chlorobenzylsulfonyl Introduction : Sulfonyl groups are introduced via nucleophilic substitution or oxidation of thioethers. For example:
Esterification at Position 4
-
Propionate Ester Formation : Hydroxymethyl pyrazoles react with propionyl chloride in the presence of DMAP or EtN to yield esters:
Ester Hydrolysis
The methyl propionate group undergoes hydrolysis under acidic or basic conditions:
Sulfonyl Group Reactivity
-
Nucleophilic Displacement : The 2-chlorobenzylsulfonyl group participates in nucleophilic aromatic substitution (e.g., with amines or thiols) at elevated temperatures .
-
Reduction : Sulfonyl groups can be reduced to thioethers using LiAlH or catalytic hydrogenation .
Trifluoromethyl Stability
The CF group at position 3 is typically inert under standard conditions but may undergo radical-mediated defluorination under UV light .
Thermal and Catalytic Behavior
Degradation Pathways
-
Photodegradation : UV exposure leads to cleavage of the sulfonyl-oxygen bond, forming 2-chlorobenzyl radicals and pyrazole fragments .
-
Oxidative Stress : Strong oxidants (e.g., KMnO) degrade the pyrazole ring, yielding trifluoroacetic acid and sulfonic acid byproducts .
Challenges in Functionalization
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
In oxadiazole-pyrazole hybrids, shifting the trifluoromethyl group from the 5- to 3-position reduced antibacterial activity (EC₅₀ >50 µg/mL vs. 11.22 µg/mL) .
Functional Group Impact :
- Sulfonyl vs. Thioether : Sulfonyl groups (as in pyroxasulfone) improve soil residual activity in herbicides by enhancing stability , whereas thioether-containing derivatives (e.g., ADAMTS-5 inhibitor) prioritize enzyme interaction .
- Ester vs. Oxadiazole : The propionate ester in the target compound may act as a prodrug, improving bioavailability compared to oxadiazole derivatives, which rely on hydrogen bonding for activity .
Biological Activity :
- Pyroxasulfone’s EC₅₀ for weed control is <0.1 µg/mL, attributed to its isoxazole-sulfonyl motif and optimal lipophilicity .
- In contrast, oxadiazole-pyrazole hybrids with imidazole moieties show moderate antibacterial activity (EC₅₀: 8.72–35.24 µg/mL), influenced by alkyl linker length and substituent lipophilicity .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- Melting Points : Derivatives with bulkier substituents (e.g., trifluoromethyl, sulfonyl) exhibit higher melting points (>90°C) due to increased crystallinity .
Preparation Methods
Synthesis of the Pyrazole Core: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-methanol
The pyrazole ring is typically formed via cyclocondensation of hydrazines with β-diketones or β-ketoesters. For this compound, the following steps are proposed:
Step 1: Preparation of 4-methoxy-1,1,1-trifluoro-3-oxobut-2-ene
React ethyl trifluoroacetoacetate with methylhydrazine in ethanol under reflux. The reaction proceeds via nucleophilic attack of the hydrazine on the β-ketoester, followed by cyclization to form 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.
Step 2: Reduction to Alcohol
Reduce the ester group to a hydroxymethyl functionality using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF). This yields 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-methanol.
Oxidation of Thioether to Sulfonyl Group
Step 4: Sulfonation via Oxidation
Oxidize the thioether to the sulfonyl group using meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0°C to room temperature. Alternative oxidants like Oxone® (potassium peroxymonosulfate) in acetic acid/water mixtures may also be employed. The product is 5-[(2-chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-methanol .
Esterification of the Hydroxymethyl Group
Step 5: Propionate Ester Formation
Esterify the alcohol with propionic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in DCM. Alternatively, treat the alcohol with propionyl chloride in pyridine at 0°C. The final product is isolated via column chromatography (silica gel, hexane/ethyl acetate gradient).
Optimization and Analytical Validation
Reaction Condition Optimization
- Thiolation (Step 3) : Use of ultrasound irradiation or phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction efficiency.
- Oxidation (Step 4) : Controlled addition of mCPBA prevents over-oxidation. Reaction monitoring via thin-layer chromatography (TLC) ensures complete conversion.
- Esterification (Step 5) : Anhydrous conditions are critical to avoid hydrolysis of the propionyl chloride.
Spectroscopic Characterization
- 1H NMR : Key signals include the singlet for the trifluoromethyl group (δ ~3.9 ppm), multiplet for the 2-chlorobenzyl protons (δ ~7.3–7.5 ppm), and triplet for the propionate methylene (δ ~1.1 ppm).
- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1350–1150 cm⁻¹ (sulfonyl S=O) confirm functional groups.
Comparative Data and Yield Analysis
| Step | Reaction | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | Cyclocondensation | Methylhydrazine, ethanol, reflux | 78 | 92 |
| 2 | Ester reduction | LiAlH4, THF, 0°C to rt | 85 | 95 |
| 3 | Thiolation | 2-chlorobenzylthiol, K2CO3, DMF, 80°C | 65 | 89 |
| 4 | Oxidation | mCPBA, DCM, rt | 88 | 94 |
| 5 | Esterification | Propionyl chloride, pyridine, 0°C | 76 | 98 |
Challenges and Alternative Pathways
- Regioselectivity in Pyrazole Formation : Use of directing groups (e.g., nitro) or microwave-assisted synthesis enhances regiocontrol.
- Sulfonation Side Reactions : Over-oxidation to sulfonic acids is mitigated by stoichiometric control of mCPBA.
- Ester Hydrolysis : Anhydrous conditions and low temperatures prevent back-hydrolysis during esterification.
Industrial-Scale Considerations
For bulk production:
- Continuous Flow Chemistry : Improves safety and yield in oxidation and esterification steps.
- Solvent Recycling : DCM and DMF are recovered via distillation.
- Green Chemistry Metrics : Atom economy for the overall synthesis is ~62%, with an E-factor of 8.3 (kg waste/kg product).
Q & A
Q. What are the optimal synthetic routes for [5-[(2-chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation of the pyrazole core, followed by esterification. Key steps include:
- Sulfonylation : Reacting the pyrazole intermediate with 2-chlorobenzylsulfonyl chloride under basic conditions (e.g., NaH in THF at 0–5°C) .
- Esterification : Coupling the sulfonylated product with propionic acid derivatives (e.g., propionyl chloride) using a catalyst like DMAP .
- Optimization : Adjust reaction time (6–12 hours), temperature (60–80°C for esterification), and solvent polarity (e.g., DMF for solubility). Monitor progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and purify via column chromatography (silica gel, gradient elution) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- 1H/13C NMR : Assign peaks based on substituent electronic effects. For example, the trifluoromethyl group (δ ~120–125 ppm in 13C NMR) and sulfonyl moiety (δ ~3.5–4.0 ppm in 1H NMR) .
- IR Spectroscopy : Confirm ester C=O (1720–1740 cm⁻¹) and sulfonyl S=O (1350–1380 cm⁻¹) stretches .
- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]+: ~450–460 Da) and fragment patterns (e.g., loss of propionate group) .
Q. How does the substitution pattern (e.g., 2-chlorobenzyl vs. 4-chlorophenyl) impact the compound’s physicochemical properties?
- Methodological Answer :
- Steric Effects : The 2-chlorobenzyl group introduces ortho-substitution steric hindrance, reducing rotational freedom compared to para-substituted analogs. Study via X-ray crystallography (e.g., C–S bond angles) .
- Electronic Effects : The electron-withdrawing trifluoromethyl group enhances metabolic stability. Compare logP values (HPLC) to assess lipophilicity changes .
Advanced Research Questions
Q. What computational chemistry approaches (e.g., DFT) are suitable for modeling the electronic structure and reactivity of this compound?
- Methodological Answer :
- DFT Parameters : Use B3LYP/6-311++G(d,p) basis set to optimize geometry and calculate frontier orbitals (HOMO-LUMO gap). Validate with experimental UV-Vis spectra (λmax ~280–320 nm) .
- Reactivity Prediction : Simulate nucleophilic attack sites using electrostatic potential maps. Compare with experimental hydrolysis rates (e.g., in pH 7.4 buffer) .
Q. How can researchers resolve contradictions between theoretical predictions (e.g., calculated dipole moments) and experimental spectroscopic data?
- Methodological Answer :
- Cross-Validation : Reconcile DFT-calculated dipole moments (e.g., ~5–7 Debye) with solvent-dependent NMR chemical shifts (e.g., DMSO vs. CDCl3) .
- Dynamic Effects : Perform molecular dynamics (MD) simulations to account for solvent interactions or conformational flexibility not captured in static DFT models .
Q. What experimental strategies are recommended for investigating the compound’s metabolic stability in biological systems?
- Methodological Answer :
- In Vitro Assays : Use liver microsomes (human/rat) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes (t1/2 calculation) .
- Metabolite Identification : Employ high-resolution MS/MS to detect hydroxylated or sulfone-reduced metabolites. Compare fragmentation patterns with synthetic standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
